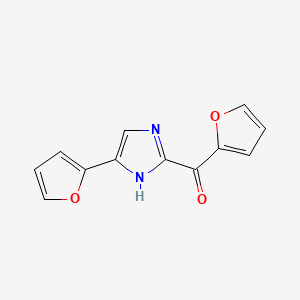

2-(2-フリル)-4(5)-(2-フリル)-1H-イミダゾール

概要

説明

2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole, commonly referred to as 2FFI, is a heterocyclic compound that is used in a variety of scientific research applications. It is a seven-membered ring compound comprised of two nitrogen atoms, four carbon atoms, and one oxygen atom. 2FFI is a highly versatile compound and has been used in a range of research fields, including organic chemistry, biochemistry, pharmacology, and biotechnology.

科学的研究の応用

化学

ヘテロ環状化合物の合成: 2-(2-フリル)-4(5)-(2-フリル)-1H-イミダゾールは、そのフラン環のためにヘテロ環状化合物の合成に使用されます。 これらの化合物は、その多様な生物活性のために、医薬品や農薬の開発において重要です .

生物学

タンパク質分析と精製: この化合物は、生物学研究においてタンパク質の誘導体化剤として使用されます。 ペプチドやアミノ酸中の第一級アミンと反応して、高度に蛍光性のコンジュゲートを形成し、タンパク質の精製と分析を助けます .

医学

医薬品中間体: この化合物は、さまざまな医薬品剤の合成における中間体として機能します。 その誘導体は、さまざまな疾患の治療のための活性医薬品成分(API)の作成に使用されます .

材料科学

有機電子材料: 材料科学では、この化合物の誘導体は、有機電子材料における潜在的な用途について研究されています。 その独特の電子特性により、有機発光ダイオード(OLED)や有機光起電力(OPV)などの用途に適しています .

環境科学

汚染物質検出: この化合物の誘導体は、環境科学において汚染物質の検出に使用できます。 金属やその他の汚染物質と錯体を形成する能力により、高感度な検出方法を開発できます .

医薬品研究

創薬: 医薬品研究では、2-(2-フリル)-4(5)-(2-フリル)-1H-イミダゾールは、新規医薬品の開発に使用されています。 その構造は、特に抗炎症および抗癌治療の分野において、潜在的な治療効果を持つ分子の作成において重要です .

作用機序

Target of Action

The primary target of 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole is primary amines . This compound is particularly well-suited to the derivatization of peptides, amino acids, aminated sugars, and other amine-containing molecules . It has also been found to interact with human serum albumin (HSA) .

Mode of Action

2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole is nonfluorescent in its unreacted state and reacts specifically with amines to form highly fluorescent conjugates . This allows for the ultrasensitive detection of primary amines . In the context of copper (II) complexes, this compound has been found to bind to HSA at different sites and with diverse stoichiometries and affinities .

Biochemical Pathways

It is known that this compound is involved in the detection of primary amines , which play a crucial role in various biochemical processes, including protein synthesis.

Pharmacokinetics

It is known that this compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The primary result of the action of 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole is the formation of highly fluorescent conjugates with primary amines . This allows for the ultrasensitive detection of these amines . In the context of copper (II) complexes, this compound has been found to bind to HSA, potentially influencing its function .

Action Environment

The action of 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole can be influenced by environmental factors. For instance, it is recommended to store this compound in a freezer (-5 to -30°C) and protect it from light . These conditions likely help maintain the stability and efficacy of the compound.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with protease-activated receptor 2 (PAR2), a receptor involved in various cellular processes. The interaction with PAR2 leads to the activation of signaling pathways that regulate inflammation and pain responses . Additionally, 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole can bind to other proteins and enzymes, influencing their activity and stability.

Cellular Effects

The effects of 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole on cells are diverse and depend on the cell type and context. In endothelial progenitor cells, this compound acts as a PAR2 agonist, leading to increased intracellular calcium levels and activation of downstream signaling pathways . This activation can influence cell proliferation, migration, and differentiation. In other cell types, such as HEK293t cells, 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole has been shown to modulate gene expression and cellular metabolism, further highlighting its versatile role in cellular processes.

Molecular Mechanism

At the molecular level, 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole exerts its effects through specific binding interactions with biomolecules. The compound binds to PAR2, leading to receptor activation and subsequent signaling cascade initiation . This activation involves the phosphorylation of various kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, Src, and ERK1/2, which play crucial roles in cellular responses. Additionally, 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole can inhibit or activate other enzymes, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained activation of signaling pathways and potential alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole vary with different dosages in animal models. At lower doses, the compound effectively activates PAR2 and induces cellular responses without causing significant toxicity . At higher doses, adverse effects such as inflammation and tissue damage have been observed. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes while minimizing potential side effects.

Metabolic Pathways

2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites such as 2-furoic acid . These metabolic processes can influence the compound’s activity and duration of action. Additionally, 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole can affect metabolic flux and alter metabolite levels, further impacting cellular functions.

Transport and Distribution

The transport and distribution of 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and accumulate in specific cellular compartments . This localization is influenced by factors such as the presence of transporters and the compound’s physicochemical properties. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

特性

IUPAC Name |

furan-2-yl-[5-(furan-2-yl)-1H-imidazol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-11(10-4-2-6-17-10)12-13-7-8(14-12)9-3-1-5-16-9/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZNJXJLTVYBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(N2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238374 | |

| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91037-91-1 | |

| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

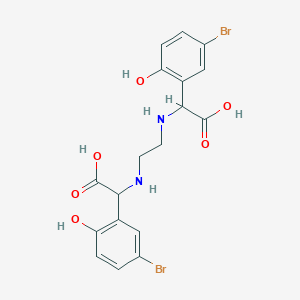

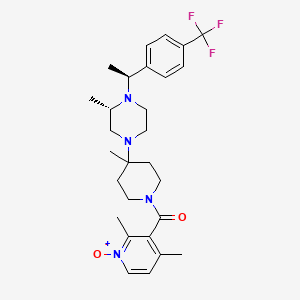

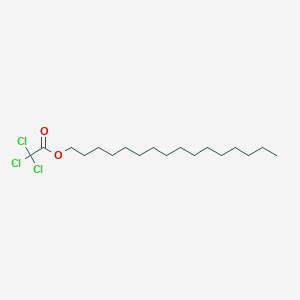

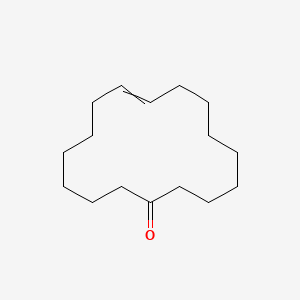

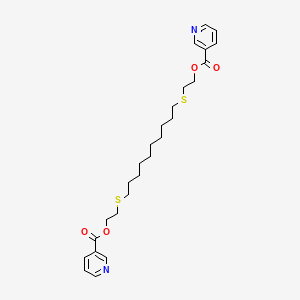

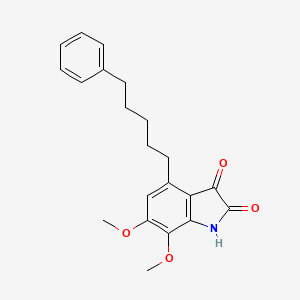

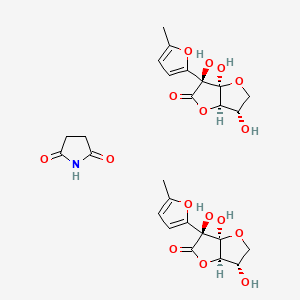

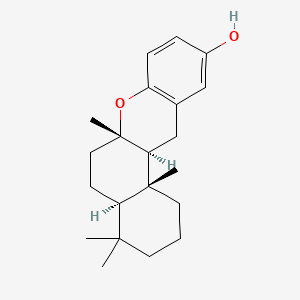

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。